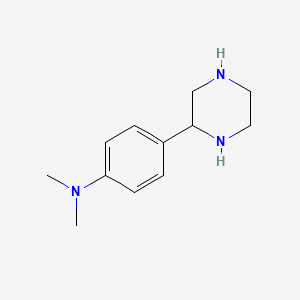
Dimethyl-(4-piperazin-2-yl-phenyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-(4-piperazin-2-yl-phenyl)-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Synthesis
- A study by Uldam et al. (2011) explored the biosynthesis and identification of a new class of metabolites related to Dimethyl-(4-piperazin-2-yl-phenyl)-amine. This research focused on a piperazine N-oxide/N-glucuronide metabolite found in human and animal urine and plasma. The study also detailed the synthesis of an N-O-glucuronic acid conjugate and highlighted its significance in understanding drug metabolism and disposition (Uldam et al., 2011).
Molecular Structure and Chemical Synthesis
- Shawish et al. (2021) investigated the synthesis and molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing insights into the intermolecular interactions and electronic properties of these compounds. This research enhances our understanding of the chemical properties and potential applications of compounds related to this compound (Shawish et al., 2021).
Antimicrobial Studies
- Rajkumar et al. (2014) conducted a study on the antimicrobial properties of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. This research highlights the potential of this compound derivatives in developing new antimicrobial agents (Rajkumar et al., 2014).
Photoinitiation in Polymerization
- Wu, Yang, and Zhan (1991) explored the use of piperazine derivatives, including those related to this compound, in the photoinitiation of polymerization. Their findings provide valuable insights into the application of these compounds in industrial processes (Wu, Yang, & Zhan, 1991).
Neuroprotection and Alzheimer's Disease
- Lecanu et al. (2010) reported the synthesis and biological evaluation of a compound closely related to this compound, demonstrating its potential as a neuroprotective agent and treatment for Alzheimer's disease. This study underscores the significance of such compounds in the field of neurology and pharmaceuticals (Lecanu et al., 2010).
Luminescent Properties and Photo-Induced Electron Transfer
- Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, demonstrating their luminescent properties and potential for photo-induced electron transfer. This research opens avenues for applications in materials science and photonics (Gan et al., 2003).
Photophysical Properties in Solution
- Qin et al. (2005) studied the photophysical properties of borondipyrromethene analogues with piperazine substituents, contributing to the understanding of the fluorescence behavior of these compounds in various solvents. Such insights are crucial for the development of new fluorescent materials (Qin et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-piperazin-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15(2)11-5-3-10(4-6-11)12-9-13-7-8-14-12/h3-6,12-14H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRWHFVHAULXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587670 |
Source


|
| Record name | N,N-Dimethyl-4-(piperazin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-36-4 |
Source


|
| Record name | N,N-Dimethyl-4-(piperazin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


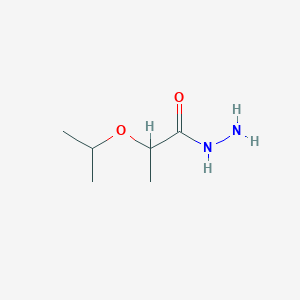



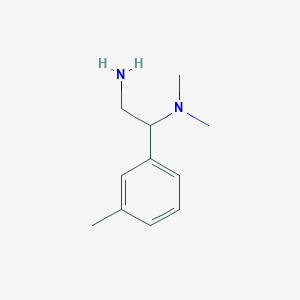
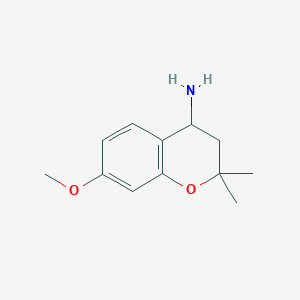
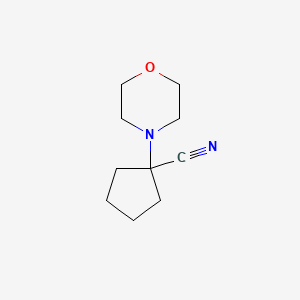
![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester](/img/structure/B1284428.png)




